4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
4-amino-N-[4-[2-(4-methylpiperazin-1-yl)ethyl]phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O3/c1-23-10-12-24(13-11-23)9-8-15-2-5-17(6-3-15)22-20(26)16-4-7-18(21)19(14-16)25(27)28/h2-7,14H,8-13,21H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGIHEREAHLNJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzamide Synthesis
The benzamide backbone is constructed via nitro-functionalized benzoic acid derivatives. Methyl 4-chloro-3-nitrobenzoate is a common precursor, reacting with methylamine to yield 4-methylamino-3-nitrobenzoic acid (99.4% yield). Acyl chloride intermediates, generated using thionyl chloride, enable amide coupling with aryl amines.
-
4-Chloro-3-nitrobenzoic acid (10 g, 0.05 mol) reacts with 25% methylamine(aq) under reflux (3–5 h).
-
Acidification with acetic acid precipitates 4-methylamino-3-nitrobenzoic acid (99.4% yield).
-
Thionyl chloride converts the acid to 4-methylamino-3-nitrobenzoyl chloride , which couples with 4-(2-(4-methylpiperazin-1-yl)ethyl)aniline to form the target compound.
Amide Bond Formation
Coupling agents like HOBt/EDCI or acyl chlorides are employed:
-
3-Nitrobenzoyl chloride (1.2 eq) reacts with 4-(2-(4-methylpiperazin-1-yl)ethyl)aniline in THF/DIPEA.
-
4-Methylamino-3-nitrobenzoyl chloride couples with the aniline intermediate in dichloromethane.
-
Triethylamine neutralizes HCl, yielding 85–90% after recrystallization.
Nitro-to-Amine Reduction
The 4-amino group is introduced via reduction of a nitro precursor:
-
3-Nitro intermediate (1 eq) in EtOH/H₂O with Pd/C (10%) under H₂ (1 atm, 6 h) gives 95% yield.
Optimization and Challenges
Reaction Conditions
Purification Techniques
-
Flash chromatography (SiO₂, MeOH/CH₂Cl₂) is standard for intermediates.
-
Recrystallization from ethanol or ether/hexane improves purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acyl chloride coupling | High efficiency, minimal side products | Requires anhydrous conditions | 85–90% |
| HOBt/EDCI coupling | Mild conditions, versatile | Costly reagents, longer reaction time | 65–71% |
| Microwave-assisted | Rapid reaction kinetics | Specialized equipment needed | 48–56% |
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, to form different oxidation states.
Common Reagents and Conditions
Reducing Agents: Hydrazine hydrate, Raney nickel.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Reduction: Formation of 4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly those involving kinases and other regulatory proteins.
Mechanism of Action
The mechanism of action of 4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as FLT3 and CDK, which are crucial for cell cycle regulation and cancer cell proliferation.
Pathway Modulation: It affects signaling pathways, including the suppression of retinoblastoma phosphorylation, FLT3, ERK, AKT, and STAT5, leading to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs identified in the evidence:
Key Structural and Functional Insights
Substituent Effects on Activity The target compound’s 4-methylpiperazine-ethyl chain distinguishes it from analogs with bulkier piperazine modifications (e.g., trimethoxybenzyl in or methoxyphenyl in ). These substituents influence lipophilicity (logP) and binding pocket compatibility. For instance, the trimethoxybenzyl group in may enhance hydrophobic interactions, whereas the target’s methylpiperazine likely improves solubility . Nitro and amino groups are conserved in many analogs (e.g., ). The 3-nitro position in the target compound may sterically hinder or direct interactions with enzymatic active sites compared to 4-nitro derivatives (e.g., ).
Synthesis Strategies The target compound likely requires amide coupling between a 3-nitro-4-aminobenzoic acid derivative and a 4-(2-(4-methylpiperazin-1-yl)ethyl)aniline intermediate. Similar methods are employed in (4-nitrobenzoyl chloride + phenethylamine) and (4-nitrobenzoyl chloride + 3-nitroaniline), though yields vary based on steric and electronic effects . Purification via flash column chromatography (e.g., DCM/MeOH in ) is common for such polar intermediates, though the target’s amino group may necessitate alternative solvents.
The target’s structure aligns with Imatinib-like scaffolds, where piperazine moieties optimize pharmacokinetics . The absence of a quinazolinone or pyridinyl group (cf. ) suggests the target may prioritize selectivity over broad-spectrum activity, a hypothesis supported by the role of 4-methylpiperazine in reducing off-target effects .
Biological Activity
4-Amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide, often referred to as BP-11565, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure and Properties
The molecular formula of BP-11565 is C18H24N4O2, with a molecular weight of 336.41 g/mol. The compound features a nitro group, an amine functional group, and a piperazine moiety that contribute to its biological activity.
The biological activity of BP-11565 primarily stems from its interaction with various biological targets. Research indicates that it may function as an inhibitor of several enzymes and receptors involved in critical cellular processes.
Inhibition of DNA Methyltransferases
One significant area of study involves the compound's role as an inhibitor of DNA methyltransferases (DNMTs). In vitro studies have shown that BP-11565 can inhibit DNMT1 and DNMT3A, which are crucial in regulating gene expression through DNA methylation. For instance, one study reported an EC50 value of 0.9 μM against DNMT3A, indicating potent inhibition .
Anticancer Activity
BP-11565 has also been evaluated for its anticancer properties. It demonstrated cytotoxic effects against various cancer cell lines, including leukemia cells. The compound induced apoptosis in these cells, suggesting a potential mechanism for its anticancer activity .
Biological Activity Data
The following table summarizes the biological activities and IC50 values reported for BP-11565 in various studies:
| Biological Activity | Target | IC50 (μM) | Reference |
|---|---|---|---|
| DNMT3A Inhibition | Human DNMT3A | 0.9 | |
| Cytotoxicity | KG-1 Leukemia Cells | 10 | |
| AChE Inhibition | Acetylcholinesterase | 1.8 | |
| BuChE Inhibition | Butyrylcholinesterase | 2.0 |
Case Studies
Several studies have investigated the biological activity of BP-11565:
- Study on DNA Methyltransferase Inhibition :
- Anticancer Efficacy :
- Cholinesterase Inhibition :
Q & A
Basic: What are the common synthetic routes for 4-amino-N-(4-(2-(4-methylpiperazin-1-yl)ethyl)phenyl)-3-nitrobenzamide, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions starting with commercially available precursors. Key steps include:
- Amide bond formation : Coupling 3-nitro-4-aminobenzoic acid derivatives with aryl amines (e.g., 4-(2-(4-methylpiperazin-1-yl)ethyl)aniline) using carbodiimide-based coupling agents (e.g., EDC/HOBt) in solvents like DMF or dichloromethane .
- Nitro group retention : Maintaining the nitro group during synthesis requires inert atmospheres and controlled temperatures (e.g., 0–25°C) to prevent premature reduction .
- Characterization : Intermediates are validated via 1H/13C NMR (to confirm substitution patterns and piperazine integration) and HPLC-MS (to assess purity >95%) .
Advanced: How can reaction conditions be optimized to improve yield and purity in the final step of synthesis?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while dichloromethane minimizes side reactions .
- Catalyst use : Palladium on carbon (Pd/C) or Raney nickel can selectively reduce nitro groups in later stages without affecting the piperazine moiety .
- Temperature gradients : Stepwise heating (e.g., 25°C → 60°C) improves coupling efficiency while avoiding decomposition .
- In-line monitoring : TLC (Rf comparison) and HPLC (retention time tracking) ensure real-time reaction progress assessment .
Basic: What pharmacological targets are associated with this compound’s structural motifs?
Answer:
The 4-methylpiperazine moiety suggests potential interaction with:
- GPCRs : Dopamine or serotonin receptors due to piperazine’s affinity for amineergic systems .
- Kinases : The benzamide scaffold may inhibit ATP-binding pockets in kinases (e.g., Bcr-Abl), as seen in structurally similar compounds like imatinib derivatives .
- Nitro group roles : The nitro group could act as a prodrug trigger (reducible to amine in vivo) or enhance lipophilicity for membrane penetration .
Advanced: How do structural modifications (e.g., replacing nitro with cyano) impact biological activity?
Answer:
- Nitro → Cyano substitution :
- Piperazine alkylation : Adding methyl groups (as in 4-methylpiperazine) enhances metabolic stability compared to unsubstituted piperazines .
- Benzamide linker elongation : Longer chains (e.g., ethyl → propyl) may improve target engagement flexibility but reduce solubility .
Basic: What analytical techniques are critical for confirming the compound’s identity and purity?
Answer:
- NMR spectroscopy : 1H NMR identifies aromatic protons (δ 6.5–8.5 ppm) and piperazine methyl groups (δ 2.3–2.5 ppm) .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z ~428) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for in vitro assays) .
Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and control compounds (e.g., imatinib for kinase inhibition) .
- Metabolic stability testing : Evaluate liver microsome degradation to identify species-specific metabolism differences .
- Structural analogs comparison : Benchmark against derivatives with defined activities (e.g., trifluoromethyl vs. nitro analogs) to isolate structure-activity relationships .
Basic: What are the stability considerations for storing this compound?
Answer:
- Light sensitivity : Store in amber vials at -20°C to prevent nitro group photodegradation .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the amide bond .
- Solution stability : Prepare fresh DMSO stock solutions (<1 week old) for biological assays to prevent aggregation .
Advanced: What computational methods aid in predicting this compound’s binding modes?
Answer:
- Molecular docking : Software like AutoDock Vina models interactions with kinase domains (e.g., Abl1 kinase PDB: 2HYY) .
- MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, focusing on piperazine-kinase salt bridges .
- QSAR models : Train models using datasets of benzamide derivatives to predict IC50 values for new analogs .
Basic: How is the compound’s solubility profile determined, and what formulations improve bioavailability?
Answer:
- Solubility assays : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) quantifies solubility limits .
- Formulation strategies :
- Nanoparticle encapsulation : PLGA nanoparticles enhance aqueous dispersion .
- Salt formation : Hydrochloride salts improve solubility in polar solvents .
Advanced: What strategies mitigate off-target effects during in vivo studies?
Answer:
- Selectivity screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits .
- Metabolite identification : LC-MS/MS tracks in vivo metabolites (e.g., nitro-reduced amines) linked to toxicity .
- Dose optimization : Use PK/PD modeling to balance efficacy (EC50) and toxicity (LD50) in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
